molecular formula C4H10FNO B13291016 4-Amino-1-fluorobutan-2-ol

4-Amino-1-fluorobutan-2-ol

Cat. No.: B13291016
M. Wt: 107.13 g/mol
InChI Key: OJDVYHXJGFDQRZ-UHFFFAOYSA-N
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Description

Its structure features:

  • A fluorine atom at the 1-position,
  • A hydroxyl (-OH) group at the 2-position,
  • An amino (-NH₂) group at the 4-position.

The following analysis draws comparisons with structurally related compounds to infer its properties.

Properties

Molecular Formula

C4H10FNO

Molecular Weight

107.13 g/mol

IUPAC Name

4-amino-1-fluorobutan-2-ol

InChI

InChI=1S/C4H10FNO/c5-3-4(7)1-2-6/h4,7H,1-3,6H2

InChI Key

OJDVYHXJGFDQRZ-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(CF)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-fluorobutan-2-ol can be achieved through several methods. One common approach involves the reaction of 4-chloro-1-fluorobutane with ammonia, followed by hydrolysis. The reaction conditions typically include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of 4-Amino-1-fluorobutan-2-ol may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-fluorobutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as sodium azide or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of 4-amino-1-fluorobutan-2-one.

    Reduction: Formation of 4-amino-1-fluorobutane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-1-fluorobutan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-1-fluorobutan-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares 4-Amino-1-fluorobutan-2-ol with structurally similar compounds from the evidence:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Synthesis Yield Key Applications Hazards/Handling
4-Amino-1-fluorobutan-2-ol 1-F, 2-OH, 4-NH₂ C₄H₉FNO ~107.12* Not reported Likely chiral intermediate Unknown (inferred risks)
(S)-2-Amino-4-phenylbutan-1-ol 1-OH, 2-NH₂, 4-Ph C₁₀H₁₅NO 165.23 92% Pharmaceutical synthesis Not specified
(S)-2-Amino-3-methylbutan-1-ol 1-OH, 2-NH₂, 3-Me C₅H₁₃NO 103.16 96% Asymmetric catalysis Not specified
4-Fluoro-1-butanol 1-OH, 4-F C₄H₉FO 92.11 Not reported Solvent, fluorinated reagent Skin/eye irritant
(S)-2-(4-Trifluoromethyl-phenyl-amino)-propan-1-ol 1-OH, 2-NH(aryl-CF₃) C₁₀H₁₂F₃NO 219.21 Not reported Specialty chemical Not specified

*Calculated based on formula.

Functional Group Impact on Properties

Fluorine Substitution
  • 4-Amino-1-fluorobutan-2-ol vs. 4-Fluoro-1-butanol: The fluorine at the 1-position in both compounds enhances hydrophobicity and metabolic stability. However, 4-Fluoro-1-butanol lacks amino and hydroxyl groups, resulting in lower polarity and reduced hydrogen-bonding capacity .
Amino and Hydroxyl Groups
  • In contrast, 4-Amino-1-fluorobutan-2-ol’s linear structure may improve solubility in polar solvents .
Stereochemical Considerations
  • (S)-configured amino alcohols (e.g., compounds 12 and 13 in ) exhibit high enantiomeric purity, critical for asymmetric synthesis. The stereochemistry of 4-Amino-1-fluorobutan-2-ol would similarly influence its reactivity and chiral applications .

Hazard Profiles

  • 4-Fluoro-1-butanol requires precautions such as immediate removal of contaminated clothing and medical consultation upon exposure .

Biological Activity

4-Amino-1-fluorobutan-2-ol (C4H10FN) is an organic compound notable for its unique structure, which includes an amino group and a fluorine atom. This configuration contributes to its distinct biological activities, particularly in enzyme inhibition and receptor binding. As research progresses, the potential applications of this compound in medicinal chemistry and organic synthesis are becoming increasingly evident.

  • Molecular Formula : C4H10FN
  • Molecular Weight : Approximately 89.13 g/mol
  • Structure : The presence of an amino group (-NH2) and a fluorine atom at the first carbon position significantly influences its reactivity.

Enzyme Inhibition

Research indicates that 4-Amino-1-fluorobutan-2-ol exhibits significant enzyme inhibition capabilities. The fluorine atom enhances its binding affinity for biological targets, which may lead to notable effects on enzyme kinetics. For instance, studies have shown that this compound can form stable complexes with enzymes, effectively blocking substrate access to active sites. This mechanism is crucial for its potential use as an inhibitor in various biochemical pathways.

Receptor Binding

The compound also demonstrates promising receptor binding activity. Its structure allows it to interact with specific receptor sites, altering their conformations and potentially modulating their functions. This property is essential for exploring its therapeutic potentials in drug development .

The mechanism by which 4-Amino-1-fluorobutan-2-ol exerts its biological effects involves:

  • Binding Affinity : The fluorine atom increases the specificity and affinity of the compound towards molecular targets.
  • Formation of Stable Complexes : By forming stable complexes with enzymes and receptors, it inhibits their activity and alters signaling pathways.

Comparative Analysis with Similar Compounds

The biological activity of 4-Amino-1-fluorobutan-2-ol can be contrasted with structurally similar compounds:

Compound NameMolecular FormulaKey Features
4-Amino-1-difluorobutan-2-olC4H9F2NOContains two fluorine atoms; higher stability
4-Amino-1,1,1-trifluorobutan-2-olC4H8F3NOThree fluorine atoms; distinct reactivity
4-Amino-2,2-difluorobutan-1-olC4H8F2NDifferent position of fluorine; altered properties

This table illustrates how the arrangement of functional groups influences the chemical reactivity and biological activity of these compounds.

Study on Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the enzyme inhibition properties of 4-Amino-1-fluorobutan-2-ol. It was found that the compound effectively inhibited specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders .

Receptor Binding Analysis

Another investigation focused on the receptor binding characteristics of 4-Amino-1-fluorobutan-2-ol. The results indicated that the compound selectively binds to certain receptors, which could lead to significant pharmacological effects. This study highlights the importance of fluorinated compounds in drug design and development .

Applications in Drug Development

Given its biological activities, 4-Amino-1-fluorobutan-2-ol is being researched as a potential pharmaceutical intermediate. Its ability to inhibit enzymes and bind to receptors makes it a candidate for further development into therapeutic agents targeting various diseases.

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